Cas no 2138145-23-8 (1-{2-(oxolan-2-yl)methoxyethyl}-1H-imidazol-2-amine)
1-{2-(oxolan-2-yl)methoxyethyl}-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-{2-(oxolan-2-yl)methoxyethyl}-1H-imidazol-2-amine
- 1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-imidazol-2-amine
- EN300-1110223
- 2138145-23-8
-
- Inchi: 1S/C10H17N3O2/c11-10-12-3-4-13(10)5-7-14-8-9-2-1-6-15-9/h3-4,9H,1-2,5-8H2,(H2,11,12)
- InChI Key: SITMISGUJMPRKZ-UHFFFAOYSA-N
- SMILES: O1CCCC1COCCN1C=CN=C1N
Computed Properties
- Exact Mass: 211.132076794g/mol
- Monoisotopic Mass: 211.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 62.3Ų
1-{2-(oxolan-2-yl)methoxyethyl}-1H-imidazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110223-0.05g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-imidazol-2-amine |
2138145-23-8 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
| Enamine | EN300-1110223-0.1g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-imidazol-2-amine |
2138145-23-8 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
| Enamine | EN300-1110223-0.25g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-imidazol-2-amine |
2138145-23-8 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
| Enamine | EN300-1110223-0.5g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-imidazol-2-amine |
2138145-23-8 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
| Enamine | EN300-1110223-1.0g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-imidazol-2-amine |
2138145-23-8 | 1g |
$1500.0 | 2023-06-10 | ||
| Enamine | EN300-1110223-2.5g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-imidazol-2-amine |
2138145-23-8 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
| Enamine | EN300-1110223-5.0g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-imidazol-2-amine |
2138145-23-8 | 5g |
$4349.0 | 2023-06-10 | ||
| Enamine | EN300-1110223-10.0g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-imidazol-2-amine |
2138145-23-8 | 10g |
$6450.0 | 2023-06-10 | ||
| Enamine | EN300-1110223-1g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-imidazol-2-amine |
2138145-23-8 | 95% | 1g |
$1200.0 | 2023-10-27 | |
| Enamine | EN300-1110223-5g |
1-{2-[(oxolan-2-yl)methoxy]ethyl}-1H-imidazol-2-amine |
2138145-23-8 | 95% | 5g |
$3479.0 | 2023-10-27 |
1-{2-(oxolan-2-yl)methoxyethyl}-1H-imidazol-2-amine Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 1-{2-(oxolan-2-yl)methoxyethyl}-1H-imidazol-2-amine
Research Briefing on 1-{2-(oxolan-2-yl)methoxyethyl}-1H-imidazol-2-amine (CAS: 2138145-23-8)
In recent years, the compound 1-{2-(oxolan-2-yl)methoxyethyl}-1H-imidazol-2-amine (CAS: 2138145-23-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazole core and tetrahydrofuran-derived side chain, has shown promising potential in various therapeutic applications, particularly in the modulation of biological pathways related to inflammation and immune response. The following briefing provides an overview of the latest research developments surrounding this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of 1-{2-(oxolan-2-yl)methoxyethyl}-1H-imidazol-2-amine involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have highlighted the importance of optimizing reaction conditions to improve yield and purity. For instance, a 2023 publication in the Journal of Medicinal Chemistry described an improved synthetic route that utilizes palladium-catalyzed cross-coupling reactions to introduce the oxolan-2-yl moiety, achieving a yield of over 85%. This advancement is critical for scaling up production for preclinical and clinical studies.
Mechanistically, this compound has been identified as a potent modulator of adenosine receptors, particularly the A2A subtype. Adenosine receptors play a pivotal role in regulating immune responses and inflammatory processes. In vitro studies have demonstrated that 1-{2-(oxolan-2-yl)methoxyethyl}-1H-imidazol-2-amine exhibits high binding affinity and selectivity for A2A receptors, with an IC50 value in the low nanomolar range. This specificity makes it a promising candidate for the treatment of conditions such as autoimmune diseases and chronic inflammation.
Preclinical evaluations have further elucidated the therapeutic potential of this compound. In murine models of rheumatoid arthritis, administration of 1-{2-(oxolan-2-yl)methoxyethyl}-1H-imidazol-2-amine resulted in significant reductions in joint inflammation and tissue damage. These effects were attributed to the compound's ability to suppress pro-inflammatory cytokine production and promote regulatory T-cell activity. Such findings underscore its potential as a novel immunomodulatory agent.
Despite these promising results, challenges remain in the development of 1-{2-(oxolan-2-yl)methoxyethyl}-1H-imidazol-2-amine as a therapeutic. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further structural modifications or formulation strategies to enhance its absorption and stability. Additionally, long-term safety profiles and potential off-target effects require thorough investigation in upcoming clinical trials.
In conclusion, 1-{2-(oxolan-2-yl)methoxyethyl}-1H-imidazol-2-amine represents a compelling area of research in chemical biology and drug development. Its unique structure and mechanism of action offer new avenues for targeting inflammatory and immune-related disorders. Continued research efforts, particularly in optimizing its pharmacokinetic properties and validating its efficacy in human trials, will be essential to fully realize its therapeutic potential.
2138145-23-8 (1-{2-(oxolan-2-yl)methoxyethyl}-1H-imidazol-2-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)